

# 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
| Cat. No.:      | B1593314  |

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde**: A Cornerstone Intermediate in Modern Drug Discovery

## Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents. Within this class, **5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde** (CAS No: 1015610-39-5) has emerged as a particularly valuable and versatile building block.<sup>[1][2]</sup> Its strategic functionalization—a reactive aldehyde at the 4-position and a chloro group at the 5-position—provides synthetic chemists with orthogonal handles for constructing complex molecular architectures.

This technical guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this pivotal intermediate. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's potential in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a field-proven perspective on its utility.

# PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a starting material is critical for successful reaction planning, optimization, and scale-up. **5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde** is typically a solid at room temperature, requiring specific storage conditions to ensure its long-term stability.[\[1\]](#)

## Key Physicochemical Data

| Property            | Value   | Source(s)                               |
|---------------------|---|---|
| CAS Number          | 1015610-39-5  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight    | 180.59 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance          | Solid   |   |
| Purity              | ≥98% (Typical)                                      |   |
| Storage Temperature | 2-8°C, stored under nitrogen in a dry, sealed place | <a href="#">[1]</a> <a href="#">[2]</a> |
| InChI Key           | PHZFFVFGFZWMFD-UHFFFAOYSA-N                         |   |
| Synonyms            | 5-Chloro-7-azaindole-4-carbaldehyde                 | <a href="#">[2]</a>                     |

## Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument used, representative data is available from various suppliers.[\[3\]](#) The key expected signals are:

- <sup>1</sup>H NMR: Protons on the pyrrole and pyridine rings, as well as the distinct downfield signal of the aldehyde proton.

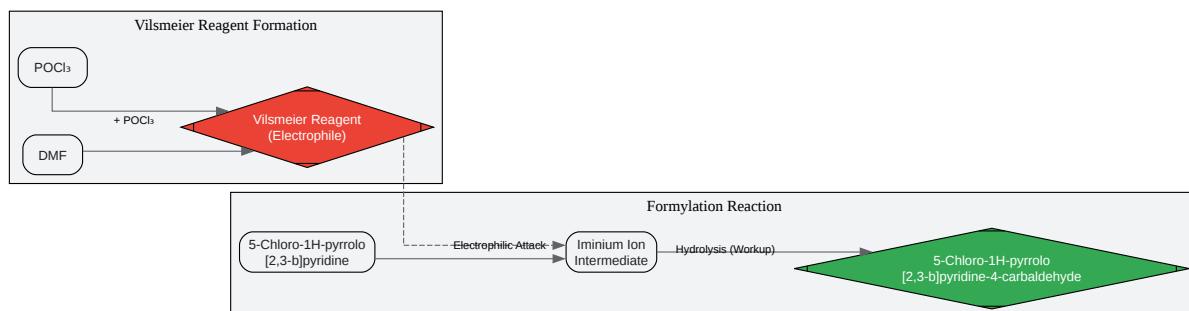
- $^{13}\text{C}$  NMR: Carbons of the heterocyclic core and the characteristic signal of the aldehyde carbonyl carbon.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's mass (180.59 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. [\[1\]](#)
- Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyrrole, C=O stretch of the aldehyde, and C-Cl stretch.

## PART 2: Synthesis and Mechanism

The primary route for introducing a formyl (aldehyde) group onto an electron-rich heterocyclic system like 7-azaindole is the Vilsmeier-Haack reaction.[\[4\]](#)[\[5\]](#) This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and efficiency in formylating activated aromatic rings.[\[6\]](#)[\[7\]](#)

### The Vilsmeier-Haack Formylation Pathway

The reaction proceeds by first activating a substituted amide, typically N,N-dimethylformamide (DMF), with a dehydrating agent like phosphorus oxychloride ( $\text{POCl}_3$ ). This in-situ formation generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[\[4\]](#)[\[5\]](#) The electron-rich pyrrolo[2,3-*b*]pyridine core then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous workup yields the final aldehyde product.



[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis pathway.

## Exemplary Synthetic Protocol

**Causality Note:** This protocol is a representative procedure based on established chemical principles for Vilsmeier-Haack reactions on similar substrates. The choice of an inert, dry solvent is crucial to prevent premature quenching of the highly reactive Vilsmeier reagent. The low-temperature addition helps control the exothermic nature of the reaction and minimize side-product formation.

- **Reagent Preparation:** In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0°C.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF solution, maintaining the temperature between 0-5°C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

- Substrate Addition: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent and add it dropwise to the prepared Vilsmeier reagent.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching and Workup: Carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.
- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure **5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde**.

## PART 3: Chemical Reactivity and Strategic Applications in Drug Discovery

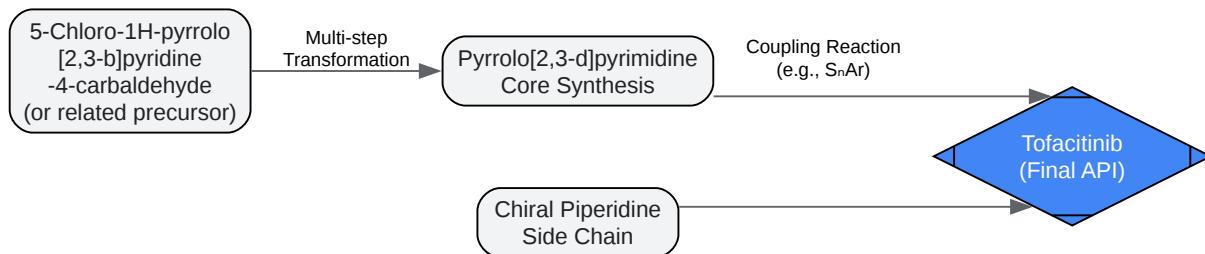
The synthetic power of this intermediate lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.

- The Aldehyde Group: This is a versatile hub for introducing diversity. It can undergo:
  - Reductive Amination: To install various amine side chains, a key step in building many kinase inhibitors.
  - Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the formation of alkenes.
  - Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.<sup>[8]</sup>
  - Reduction: To yield the primary alcohol for further functionalization.

- Condensation Reactions: With nucleophiles like hydroxylamine or hydrazines to form oximes and hydrazones.
- The Chloro Substituent: The chlorine atom on the pyridine ring is a handle for C-C and C-N bond formation, primarily through:
  - Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck couplings can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups.
  - Buchwald-Hartwig Amination: For the direct installation of amine functionalities.
  - Nucleophilic Aromatic Substitution ( $S_NAr$ ): While less reactive than in more electron-deficient systems, substitution with strong nucleophiles is possible under forcing conditions.

## Pivotal Role in the Synthesis of Tofacitinib

The most prominent application of this scaffold is as a key intermediate in the synthesis of Tofacitinib (Xeljanz®), a Janus Kinase (JAK) inhibitor approved for treating rheumatoid arthritis and other autoimmune diseases.[9][10] The pyrrolo[2,3-b]pyrimidine core of Tofacitinib is constructed from intermediates derived from the 7-azaindole framework. While Tofacitinib itself does not contain the 5-chloro or 4-carbaldehyde groups in its final structure, related precursors are essential for building the core heterocycle that is ultimately coupled with the chiral piperidine side chain.[9][10][11][12] The chemistry developed around this class of compounds is central to the drug's manufacturing process.



[Click to download full resolution via product page](#)

Caption: Role as a precursor to the core of Tofacitinib.

## Broader Applications in Kinase Inhibition

The utility of the 7-azaindole scaffold extends beyond JAK inhibitors. Research has demonstrated its value in developing potent inhibitors for other critical therapeutic targets, including:

- Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise in targeting FGFRs, which are implicated in various cancers.[\[13\]](#)
- Phosphodiesterase 4B (PDE4B) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series has been explored for developing selective PDE4B inhibitors for treating central nervous system diseases.[\[14\]](#)

## PART 4: Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The information provided here is a summary; users must consult the full Safety Data Sheet (SDS) before handling.[\[15\]](#)[\[16\]](#)[\[17\]](#)

## GHS Hazard and Precautionary Information

| Category         | Code           | Statement   | Source(s)    |
|------------------|----------------|---|--------------|
| Hazard Pictogram | GHS07          |   |              |
| Signal Word      | Warning        | [16]  |              |
| Hazard Statement | H302           | Harmful if swallowed.   | [16]         |
| Hazard Statement | H319           | Causes serious eye irritation.  | [16]         |
| Precautionary    | P264           | Wash skin thoroughly after handling.  | [15]         |
| Precautionary    | P280           | Wear protective gloves/protective clothing/eye protection/face protection.  | [15][17]     |
| Precautionary    | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.<br>Remove contact lenses, if present and easy to do. Continue rinsing. | [15][16][17] |

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Use safety glasses with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][17]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[15]
- Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant. Do not allow it to enter drains or sewer systems.[15]

## Conclusion: A Building Block of Enduring Value

**5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde** is more than a mere chemical intermediate; it is a testament to the power of strategic molecular design. Its dual functionalization provides a robust platform for synthetic diversification, enabling the efficient construction of complex, biologically active molecules. Its proven role in the synthesis of blockbuster drugs like Tofacitinib underscores its industrial relevance, while its continued exploration in the development of new FGFR and PDE4B inhibitors highlights its enduring value in the drug discovery pipeline. For medicinal and process chemists, a thorough understanding of this compound's properties and reactivity is a key asset in the ongoing quest for novel therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBALDEHYDE CAS#: 1015610-39-5 [m.chemicalbook.com]
- 2. CAS 1015610-39-5 | 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde - Synblock [synblock.com]
- 3. 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBALDEHYDE(1015610-39-5) 1H NMR [m.chemicalbook.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. research.unl.pt [research.unl.pt]

- 10. derpharmacemica.com [derpharmacemica.com]
- 11. Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593314#5-chloro-1h-pyrrolo-2-3-b-pyridine-4-carbaldehyde-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)